![molecular formula C10H9Cl3N2 B2411950 1H-Indole-3-methanamine, alpha-(trichloromethyl)- CAS No. 475277-94-2](/img/structure/B2411950.png)
1H-Indole-3-methanamine, alpha-(trichloromethyl)-
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Overview
Description
“1H-Indole-3-methanamine, alpha-(trichloromethyl)-” is a chemical compound with the empirical formula C9H10N2 . It is a solid substance and is part of a class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .
Molecular Structure Analysis
The molecular structure of “1H-Indole-3-methanamine, alpha-(trichloromethyl)-” can be represented by the SMILES stringNCC1=CNC2=C1C=CC=C2
. This indicates that the molecule contains a nitrogen atom (N) bonded to a carbon atom ©, which is part of an indole ring structure . Physical And Chemical Properties Analysis
“1H-Indole-3-methanamine, alpha-(trichloromethyl)-” is a solid substance . It has a molecular weight of 146.19 . The compound is also described as a very strong basic compound .Scientific Research Applications
Anticancer Agent Development
"1H-Indole-3-methanamine, alpha-(trichloromethyl)-" and its derivatives are explored for their potential as anticancer agents. For instance, a study by Panathur et al. (2013) synthesized a series of derivatives that exhibited potent growth inhibitory action against cancer cell lines. They specifically targeted SIRT1 enzyme inhibition, showing promise in treating prostatic hyperplasia.
Synthetic Chemistry
This compound is integral in synthetic chemistry, particularly in enantioselective reactions. Schönherr & Leighton (2012) reported the use of indole-based compounds in iso-Pictet-Spengler reactions, yielding complex indole structures with potential medicinal applications.
Spectroscopic and Structural Analysis
Research by Tariq et al. (2020) on indole derivatives has explored their diverse applications in fields like nonlinear optics (NLO) and spectroscopy. The study included X-ray diffraction (XRD) and density functional theory (DFT) analyses for understanding the molecular structure and properties of these compounds.
Methodology in Organic Synthesis
Indole derivatives, including "1H-Indole-3-methanamine, alpha-(trichloromethyl)-", are used in innovative methodologies in organic synthesis. For example, Das et al. (2013) described a novel approach for synthesizing 3-indolyl-methanamines, showcasing efficient and high-yield methods.
Pharmaceutical Applications
Indole derivatives are notable in pharmaceutical chemistry due to their presence in many biologically active compounds. The research by Wang et al. (2017) focused on the synthesis of 2-indolyl-methanamine derivatives using Rhodium(III)-catalyzed reactions, highlighting their potential in drug development.
Safety and Hazards
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including cell biology and the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . These interactions can result in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence various biological pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to changes in cellular processes and responses .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining its effectiveness in the body .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties, affecting cellular processes and responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2,2-trichloro-1-(1H-indol-3-yl)ethan-1-amine .
properties
IUPAC Name |
2,2,2-trichloro-1-(1H-indol-3-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl3N2/c11-10(12,13)9(14)7-5-15-8-4-2-1-3-6(7)8/h1-5,9,15H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRVMNOQKHSGFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C(Cl)(Cl)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-3-methanamine, alpha-(trichloromethyl)- |
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